molecular formula C11H8N2O B1426313 2-Methoxyquinoline-4-carbonitrile CAS No. 855165-19-4

2-Methoxyquinoline-4-carbonitrile

Cat. No.: B1426313
CAS No.: 855165-19-4
M. Wt: 184.19 g/mol
InChI Key: XZANBBKOOLJQBU-UHFFFAOYSA-N
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Description

2-Methoxyquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a powder that is stored at room temperature .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Quinoline Derivatives in Corrosion Inhibition

Studies have focused on the role of quinoline derivatives, including compounds like 2-Methoxyquinoline-4-carbonitrile, in inhibiting corrosion of metals like iron. Computational methods have been employed to understand their adsorption behaviors and corrosion inhibition efficiencies, indicating that these compounds can form protective layers on metal surfaces, thus mitigating corrosion. This is critical for industries that rely on the longevity and integrity of metal structures and components (Erdoğan et al., 2017), (Singh et al., 2016), (Verma et al., 2015).

Antimicrobial and Antifungal Properties

Antimicrobial Activity of Quinoline Derivatives

Research has also highlighted the antimicrobial and antifungal properties of various quinoline derivatives. These compounds have shown promising activities against a range of bacteria and fungi, marking their potential in developing new antimicrobial agents. This opens pathways for the development of new drugs and treatments in the fight against drug-resistant strains of bacteria and fungi (Hagrs et al., 2015), (Rbaa et al., 2019).

Inhibition of Tyrosine Kinase Activity

Tyrosine Kinase Inhibitors for Cancer Treatment

Some quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, pivotal in the signaling pathways of many types of cancer. These findings highlight the potential of these compounds in developing targeted cancer therapies, with some derivatives already advancing to clinical trials (Wissner et al., 2003), (Berger et al., 2005).

Safety and Hazards

The safety information for 2-Methoxyquinoline-4-carbonitrile indicates that it is potentially harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and rinsing mouth if swallowed .

Properties

IUPAC Name

2-methoxyquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZANBBKOOLJQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718597
Record name 2-Methoxyquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855165-19-4
Record name 2-Methoxyquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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